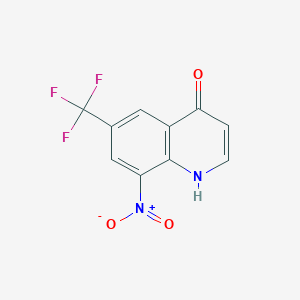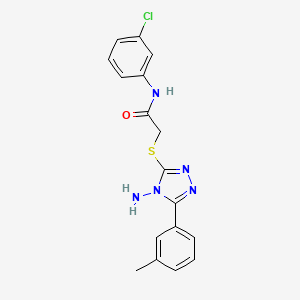![molecular formula C19H21N3O B2867433 4-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]benzonitrile CAS No. 2379953-61-2](/img/structure/B2867433.png)
4-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]benzonitrile is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a complex molecular structure that includes a pyridine ring, a piperidine ring, and a benzonitrile group, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]benzonitrile typically involves multiple steps, starting with the preparation of the pyridine derivative and the piperidine derivative. These intermediates are then combined through a series of reactions, including nucleophilic substitution and coupling reactions, under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process, making it suitable for commercial production.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium iodide (KI).
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]benzonitrile may be used to study molecular interactions and pathways. Its potential as a ligand for receptors or enzymes can provide insights into biological processes.
Medicine: In the medical field, this compound could be explored for its therapeutic properties. Its ability to interact with specific molecular targets may lead to the development of new drugs or treatments for various diseases.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical properties may enhance the performance and durability of these materials.
Mécanisme D'action
The mechanism by which 4-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]benzonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and lead to desired outcomes, such as inhibition or activation of certain enzymes or receptors.
Molecular Targets and Pathways: The compound may target specific receptors or enzymes, influencing signaling pathways and cellular processes. Understanding these interactions is crucial for developing applications in medicine and biology.
Comparaison Avec Des Composés Similaires
4-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]benzonitrile is structurally similar to other piperidine derivatives and pyridine-containing compounds.
Examples of similar compounds include 4-[[3-(Pyridin-4-yloxymethyl)piperidine-1-carbonyl]benzonitrile and 3-[(Piperidin-4-yloxy)methyl]pyridine.
Uniqueness: What sets this compound apart from its counterparts is its specific arrangement of functional groups, which can lead to unique reactivity and biological activity. This distinctiveness makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
4-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c20-12-16-3-5-17(6-4-16)13-22-11-1-2-18(14-22)15-23-19-7-9-21-10-8-19/h3-10,18H,1-2,11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMNWKSHXSBDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)C#N)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2867351.png)

![4-(diethylsulfamoyl)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2867356.png)



![N-butyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide](/img/structure/B2867363.png)

![N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2867366.png)

![1-(2-oxo-2-phenylethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2867368.png)


